molecular formula C11H14O4 B1252131 Dimethyl carbate CAS No. 39589-98-5

Dimethyl carbate

Cat. No. B1252131
CAS RN: 39589-98-5
M. Wt: 210.23 g/mol
InChI Key: VGQLNJWOULYVFV-SPJNRGJMSA-N
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Description

Dimethylcarbate is a dicarboxylic acid.
Dimethyl carbate is used as an insect repellant.

Scientific Research Applications

Alternative Fuel Applications

Dimethyl ether (DME), often confused with dimethyl carbate, is recognized as an attractive alternative to conventional diesel fuel for compression ignition (CI) engines. It offers several environmental and performance benefits, such as lower emissions of NOx, HC, and CO. DME also exhibits superior atomization and vaporization characteristics compared to traditional diesel. However, using DME in automotive vehicles requires modifications to engine components and fuel injection systems. Furthermore, its low lubricity and the challenge of reducing NOx emissions necessitate additional research and development (Park & Lee, 2014).

Catalysis and Chemical Synthesis

The preparation and characterization of metal oxides and their catalytic performance in the synthesis of dimethyl carbonate, a compound often associated with dimethyl carbate, have been integrated into physical chemistry experiment teaching. This integration offers a comprehensive training in related chemical disciplines and promotes students' interest in scientific research (De-hua, Lei, & Ying, 2006). Moreover, the chemical reactivity of N,N-dimethylenamino ketones, closely related to dimethyl carbate, has been explored for synthesizing a broad range of heterocyclic and fused heterocyclic derivatives, potentially for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).

Drug Delivery Systems

While not directly related to dimethyl carbate, research on dimethyl fumarate encapsulated in solid lipid nanoparticles (SLN) reveals its potential for controlled drug release and targeted delivery. The study demonstrates the preparation, characterization, and in vitro/in vivo behavior of these nanoformulations, offering insights into advanced drug delivery systems (Esposito et al., 2017).

Environmental Monitoring

Research on the determination of dimethyl mercury, a compound structurally similar to dimethyl carbate, in environmental samples highlights the precision and accuracy of current measurement techniques. This research underlines the importance of rigorous validation methods in monitoring and managing environmental pollutants (Bloom, Grout, & Prestbo, 2005).

Green Chemistry

Dimethyl carbonate (DMC), a chemical cousin of dimethyl carbate, demonstrates versatile reactivity as a solvent and reagent in green chemistry. It's used in innovative applications related to energy storage devices like supercapacitors and lithium batteries. Additionally, it's utilized as a methylating and carbamoylating reagent in various sustainable protocols, especially for converting biosourced substrates into value-added compounds (Selva, Perosa, Rodríguez‐Padrón, & Luque, 2019).

properties

CAS RN

39589-98-5

Product Name

Dimethyl carbate

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

dimethyl (1R,2S,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3/t6-,7+,8-,9+

InChI Key

VGQLNJWOULYVFV-SPJNRGJMSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H]2C[C@H]([C@H]1C(=O)OC)C=C2

SMILES

COC(=O)C1C2CC(C1C(=O)OC)C=C2

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)OC)C=C2

Other CAS RN

39589-98-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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